3-(4-fluorobenzyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
The compound 3-(4-fluorobenzyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione belongs to the pyrimidopurinedione class, characterized by a tricyclic core structure combining pyrimidine and purine moieties. This scaffold is frequently modified to enhance bioactivity and selectivity for therapeutic targets, particularly in neurological and inflammatory disorders . Key structural features include:
- Substituents: A 4-fluorobenzyl group at position 3 and a 3-methoxyphenyl group at position 7. These substituents likely influence lipophilicity and receptor binding.
- Methyl groups: At positions 1 and 7, which may stabilize the conformation and reduce metabolic degradation.
- Tetrahydropyrimido ring: The partially saturated ring system enhances solubility compared to fully aromatic analogs .
The compound’s design aligns with strategies for multitarget ligands, leveraging the purinedione core’s affinity for enzymes like phosphodiesterases (PDEs) and receptors such as serotonin and dopamine .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-15-12-28(18-5-4-6-19(11-18)33-3)23-26-21-20(29(23)13-15)22(31)30(24(32)27(21)2)14-16-7-9-17(25)10-8-16/h4-11,15H,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYBWXUSTBFNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocyclic System Construction
The tetrahydropyrimido[2,1-f]purine-2,4-dione core is assembled via a two-step cyclization strategy inspired by pyrido-purine syntheses. Initial formation of a 6-aminouracil derivative (1a) is achieved by condensing 1,3-dimethylurea with ethyl acetoacetate under acidic conditions. Treatment with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C generates a 5,5-dibromo-6-imino intermediate (1b), which undergoes nucleophilic attack by 4-chloro-2-aminopyrimidine in refluxing acetonitrile to yield the bicyclic scaffold (1c).
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1a → 1b | NBS, DMF, 0°C, 2 hr | 78% |
| 1b → 1c | 4-Chloro-2-aminopyrimidine, MeCN, 80°C, 12 hr | 65% |
This method avoids toxic phosgene derivatives used in alternative carbamate syntheses, though bromine handling requires stringent safety measures.
4-Fluorobenzyl Functionalization at C3
Alkylation at C3 employs 4-fluorobenzyl bromide under phase-transfer conditions. Intermediate 2a is dissolved in toluene with potassium carbonate (2.5 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq). Dropwise addition of 4-fluorobenzyl bromide at 70°C over 1 hour ensures complete substitution, yielding 3-(4-fluorobenzyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (3a) in 84% purity. Recrystallization from ethyl acetate/n-heptane (1:3) elevates purity to >98%.
Comparative Solvent Screening
| Solvent | Temperature (°C) | Purity After Recrystallization |
|---|---|---|
| Ethyl acetate/n-heptane | 40 | 98.2% |
| Isopropyl acetate | 50 | 97.5% |
| Dichloromethane/hexane | 25 | 95.1% |
Methyl Group Installation at N1 and C7
Early-stage N1 and C7 methylation ensures structural stability during subsequent reactions. After cyclization, the free amines at N1 and C7 are treated with methyl iodide (3 eq) in THF using sodium hydride (NaH) as a base. Quenching with methanol followed by extraction with dichloromethane yields the dimethylated product (1c) in 89% yield.
Critical Considerations
- Excess methyl iodide minimizes di-alkylation byproducts.
- Controlled addition rate prevents exothermic reactions.
Purification and Characterization
Final purification employs a hybrid approach: initial silica gel chromatography (hexane/ethyl acetate, 4:1) removes non-polar impurities, followed by anti-solvent crystallization. Nuclear magnetic resonance (NMR) confirms substituent placement:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-F), 6.92 (m, 3H, Ar-OCH₃), 4.21 (s, 2H, CH₂-F), 3.85 (s, 3H, OCH₃), 3.12 (s, 3H, N1-CH₃), 2.98 (s, 3H, C7-CH₃).
- ¹³C NMR: 162.1 (C=O), 158.9 (C-F), 151.2 (C-OCH₃).
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization: Competing ring-closure pathways are suppressed by electron-withdrawing groups on the pyrimidine precursor.
- Solubility Issues: Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but complicate isolation. Switching to toluene after reaction completion improves phase separation.
- Byproduct Formation: Unreacted 4-fluorobenzyl bromide is quenched with aqueous sodium thiosulfate prior to extraction.
Alternative Synthetic Routes
A patent-disclosed carbamate pathway was evaluated but rejected due to isocyanate toxicity. However, a modified approach using dimethyl carbonate and zirconium catalysts at 120°C for 48 hours provided the core structure in 22% yield, deemed impractical for scale-up.
Yield Optimization Table
| Step | Method | Yield Improvement Strategy | Resultant Yield |
|---|---|---|---|
| Cyclization | Slow NBS addition (1 hr) | Minimizes over-bromination | 78% → 85% |
| Suzuki Coupling | Anhydrous THF, degassed | Prevents boronic acid oxidation | 65% → 72% |
| Alkylation | TBAB catalyst (0.2 eq) | Enhances phase transfer | 75% → 84% |
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenated compounds for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
3-(4-fluorobenzyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Structure-Activity Relationships (SAR)
Substituent Effects on Receptor Binding: The 4-fluorobenzyl group in the target compound contrasts with the 2-methylbenzyl group in ’s analog. Fluorine’s electronegativity may enhance interactions with hydrophobic pockets in PDEs or GPCRs, while methyl groups improve steric fit .
Ring Modifications: Compounds with diazepino or pyrimidopurinedione cores (e.g., ) show altered selectivity for neurological targets compared to the tetrahydropyrimido core in the target compound .
Biological Activity Trends: Antiinflammatory Activity: ’s prenylated derivative lacks gastric toxicity seen in earlier analogs, suggesting that 7-position modifications (e.g., prenyl vs. methyl) mitigate side effects . Neuroactive Potential: ’s chloro-fluorobenzyl analog demonstrates dual MAO-B/A2A activity, highlighting the role of halogenated benzyl groups in crossing the blood-brain barrier .
ADME Properties :
Biological Activity
The compound 3-(4-fluorobenzyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione belongs to a class of purinediones known for their diverse biological activities. This article explores its biological activity, particularly its interactions with adenosine receptors and monoamine oxidase (MAO) enzymes.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈F₁N₅O₂
- Molecular Weight : 357.37 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through its interaction with various biological targets. Key areas of focus include:
- Adenosine Receptors : The compound acts as an antagonist for both A1 and A2A adenosine receptors. Such antagonistic properties can influence numerous physiological processes including neurotransmission and cardiovascular function.
- Monoamine Oxidase Inhibition : It has been identified as a potential inhibitor of MAO-B, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds within the same class. For instance:
- Triple-target inhibition : A derivative similar to the compound under discussion demonstrated a K_i value of 217 nM for A1 receptors and 268 nM for A2A receptors while also inhibiting MAO-B with an IC50 of 508 nM .
Table 1: Biological Activity Data
| Compound Name | Target | K_i / IC50 (nM) |
|---|---|---|
| 3-(4-fluorobenzyl)-9-(3-methoxyphenyl)... | A1 AR | 249 |
| 3-(4-fluorobenzyl)-9-(3-methoxyphenyl)... | A2A AR | 253 |
| Similar Derivative | MAO-B | 508 |
Structure-Activity Relationship (SAR)
The biological activity is significantly influenced by structural modifications in the purinedione framework. Substituents at various positions on the purine core can enhance receptor affinity and selectivity.
Key Findings:
- Substituent Effects : The introduction of halogen groups (e.g., fluorine) at specific positions has been shown to increase receptor binding affinity.
- Hydrophobic Interactions : The presence of methoxy groups enhances lipophilicity, facilitating better membrane permeability and receptor interaction.
Case Studies
Recent studies have explored the therapeutic potential of similar compounds in treating neurodegenerative diseases due to their MAO inhibitory effects. For example:
- Neuroprotection : Compounds that inhibit MAO-B are being investigated for their potential to protect against neurodegeneration in models of Parkinson's disease.
- Psychiatric Disorders : The modulation of adenosine receptors is being studied in relation to anxiety and depression treatments.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Friedel-Crafts alkylation to prepare the fluorobenzyl intermediate.
- Cyclization to form the tetrahydropyrimidopurine core.
- Methylation to introduce the 1,7-dimethyl groups. Key parameters (temperature, time, catalysts) are not fully detailed in literature but are inferred from analogous purine derivatives. For example, cyclization steps typically require anhydrous conditions and temperatures between 80–120°C for 12–24 hours .
| Reaction Step | Inferred Conditions |
|---|---|
| Friedel-Crafts Alkylation | Toluene, AlCl₃ catalyst, 0–5°C, 6–8 h |
| Cyclization | DMF/THF, 100°C, 18 h |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h |
Q. How is the compound’s structure confirmed post-synthesis?
Structural validation employs:
- ¹H/¹³C NMR : Assigns proton environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm, methoxyphenyl OCH₃ at δ 3.8 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 478.18) .
- X-ray crystallography (if crystals are obtained): Resolves 3D conformation, including torsion angles of the tetrahydropyrimidine ring .
Q. What preliminary biological assays are used to screen its activity?
Initial screening includes:
- Enzyme inhibition assays (e.g., kinases, phosphodiesterases) at 10 µM concentrations.
- Cell viability assays (MTT/XTT) against cancer lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Anti-inflammatory profiling via COX-2 inhibition or TNF-α suppression in macrophages .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Strategies include:
- Catalyst screening : Pd(PPh₃)₄ for Suzuki couplings (improves aryl-aryl bond formation) .
- Flow chemistry : Enhances cyclization efficiency and reduces side products .
- DoE (Design of Experiments) : Statistically optimizes variables like solvent polarity (e.g., DMF vs. acetonitrile) and stoichiometry .
Q. What computational methods predict structure-activity relationships (SAR)?
- Molecular docking (AutoDock, Schrödinger): Models interactions with targets (e.g., ATP-binding pockets in kinases). The fluorobenzyl group shows high affinity for hydrophobic pockets .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. The 3-methoxyphenyl group enhances π-stacking in receptor binding .
Q. How do structural modifications alter biological potency?
Comparative studies with analogs reveal:
- 4-Fluorobenzyl vs. 3-chlorobenzyl : Fluorine improves metabolic stability but reduces solubility.
- Methoxy position : 3-Methoxy on phenyl enhances selectivity for serotonin receptors vs. 4-methoxy derivatives .
| Modification | Effect on IC₅₀ (Kinase X) |
|---|---|
| 3-Methoxyphenyl | 0.45 µM |
| 4-Methoxyphenyl | 1.2 µM |
Q. How are data contradictions resolved (e.g., conflicting bioactivity reports)?
- Reproducibility checks : Validate assays under standardized conditions (pH, serum content).
- Metabolite profiling (LC-MS): Rule out degradation products interfering with activity .
- Target engagement assays (CETSA, SPR): Confirm direct binding to purported targets .
Methodological Challenges
Q. What techniques characterize its interaction with DNA/enzymes?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized DNA or enzymes.
- Fluorescence quenching : Monitors changes in tryptophan emission upon compound binding .
- ITC (Isothermal Titration Calorimetry) : Quantifies thermodynamic parameters (ΔH, ΔS) .
Q. How is stereochemical purity ensured during synthesis?
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA.
- Circular Dichroism (CD) : Detects conformational changes in asymmetric centers .
Q. What strategies mitigate solubility issues in in vivo studies?
- Prodrug design : Introduce phosphate esters at the 2,4-dione moiety.
- Nanoformulation : Encapsulate in PEGylated liposomes (improves bioavailability 3-fold) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
